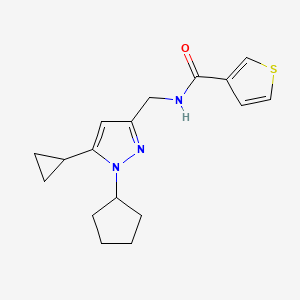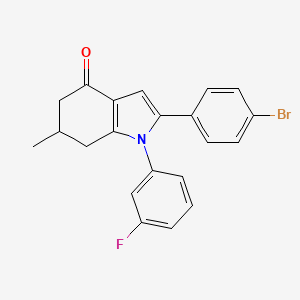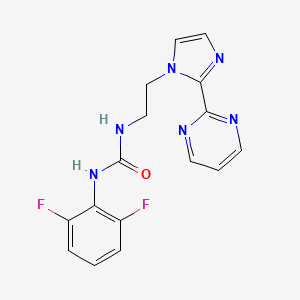
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a fascinating chemical compound that has attracted attention in various fields of research. This compound belongs to the family of tetrahydroisoquinolines, which are known for their diverse biological activities. The compound's unique structure makes it a subject of interest for chemists, biologists, and pharmaceutical researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then functionalized at the 7th position to introduce a benzamide moiety.
Functionalization: : The propylsulfonyl group is introduced via sulfonylation, typically using propylsulfonyl chloride and a base such as triethylamine.
Final Assembly: : The final product, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, is obtained by coupling the functionalized tetrahydroisoquinoline with benzoyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production might involve optimization of reaction conditions to maximize yield and purity. Common techniques include high-pressure liquid chromatography (HPLC) for purification and automated reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction can be achieved with reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions, especially on the benzamide or sulfonyl group, can occur using various nucleophiles under controlled conditions.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases and Acids: : Triethylamine, hydrochloric acid for reaction control.
Major Products: The major products of these reactions depend on the reaction conditions but typically include oxidized or reduced forms of the compound, or substituted derivatives with modified biological activity.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used as a building block for synthesizing more complex molecules. Its versatile reactivity allows chemists to explore various chemical transformations.
Biology: Biologically, this compound is studied for its potential effects on cellular pathways. Its structure allows it to interact with different biological targets, making it a candidate for drug discovery research.
Medicine: In medicine, researchers are investigating the compound for its potential therapeutic effects. Its ability to modulate specific molecular targets makes it a candidate for treating various diseases, including neurological disorders and cancers.
Industry: Industrially, the compound is explored for its application in materials science and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The exact mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their function and leading to the observed biological effects. The pathways involved might include modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling cascades.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide stands out due to its unique sulfonyl and benzamide functionalities. These groups enhance its biological activity and selectivity, making it a valuable compound for research.
Similar Compounds:1,2,3,4-Tetrahydroisoquinoline derivatives: : Known for their wide range of biological activities.
Sulfonyl-containing compounds: : Used in various pharmaceuticals for their ability to enhance drug solubility and efficacy.
Benzamide derivatives: : Known for their role in medicinal chemistry as enzyme inhibitors and receptor modulators.
There you have it: a comprehensive overview of this compound. Anything you want to dive deeper into?
Propriétés
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h3-9,13H,2,10-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEOTOKOUMOLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)



![5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2972640.png)


![2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2972644.png)

